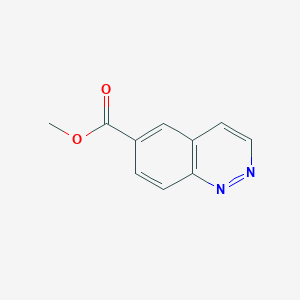

Methyl Cinnoline-6-carboxylate

Description

Historical Context and Evolution of Cinnoline (B1195905) Chemistry in Academic Research

The journey of cinnoline chemistry began in 1883 with its discovery by von Richter. researchgate.netwikipedia.org The initial synthesis involved the cyclization of an ortho-alkynyl-substituted aryldiazonium salt, a reaction now known as the Richter cinnoline synthesis, which first produced 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This foundational discovery opened the door to a new class of nitrogen-containing heterocyclic compounds. Cinnoline (1,2-benzodiazine) is an aromatic heterocycle isomeric with other benzodiazines like quinoxaline, quinazoline, and phthalazine. wikipedia.org

Early research primarily focused on the fundamental synthesis and characterization of the cinnoline ring system. pnrjournal.com Over the decades, the synthetic repertoire for cinnoline and its derivatives has expanded significantly. ijper.org Researchers have developed numerous methods to construct the cinnoline scaffold, often starting from precursors like arenediazonium salts, arylhydrazones, and arylhydrazines. researchgate.net These synthetic advancements have enabled the introduction of a wide array of substituents at various positions on the cinnoline ring, allowing for the systematic exploration of its chemical space and structure-activity relationships. pnrjournal.com The evolution of synthetic strategies, including more recent developments in metal-catalyzed C-H bond functionalization, continues to facilitate the creation of novel and structurally diverse cinnoline derivatives.

Significance of the Cinnoline Heterocyclic Scaffold in Contemporary Chemical Science

The cinnoline scaffold has emerged as a "privileged structure" in medicinal chemistry, commanding significant attention due to the broad spectrum of biological activities exhibited by its derivatives. ijper.org The unique arrangement of the fused benzene (B151609) and pyridazine (B1198779) rings provides a versatile framework for designing molecules that can interact with various biological targets.

Cinnoline derivatives have been the subject of extensive research and have demonstrated a wide range of pharmacological properties. These include:

Antimicrobial and Antifungal Activity : Many cinnoline derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. ijper.orgontosight.ai

Anticancer Activity : The cinnoline nucleus is a key component in compounds designed to inhibit cancer cell proliferation and is being investigated for its potential in developing new anti-tumor agents. ijper.orgontosight.ai

Anti-inflammatory Properties : Certain cinnoline derivatives, such as Cinnopentazone, have shown notable anti-inflammatory effects. ijper.org

Central Nervous System (CNS) Activity : Research has indicated that some cinnoline-based compounds can act on the CNS, showing potential as anxiolytics or for treating other neurological disorders. researchgate.net

Other Therapeutic Areas : The pharmacological utility of cinnolines extends to antimalarial, antitubercular, and antiviral applications. ijper.orgontosight.ai

Beyond medicine, cinnoline derivatives have also found applications in agrochemicals as herbicides and pollen suppressants. ijper.org The continuous discovery of new biological targets and the development of innovative synthetic methods ensure that the cinnoline scaffold remains a highly significant and actively researched area in contemporary chemical science.

Positioning of Methyl Cinnoline-6-carboxylate within Advanced Cinnoline Investigations

This compound is a specific derivative of the cinnoline scaffold that serves as a key building block in advanced chemical research, particularly in the field of medicinal chemistry. While the broader class of cinnoline derivatives has been extensively studied, the strategic importance of this compound lies in its role as a chemical intermediate for the synthesis of more complex, biologically active molecules.

A significant area of investigation where this compound has been utilized is in the development of kinase inhibitors. For instance, a US patent publication (US 2009/0082349 A1) details the synthesis of this compound as a crucial step in preparing a series of compounds designed to inhibit Phosphatidylinositol 3-kinases (PI3Ks). googleapis.com PI3Ks are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival, and their dysregulation is implicated in diseases like cancer and inflammation. googleapis.com The patent describes the synthesis of this compound and its subsequent conversion into more elaborate structures intended for therapeutic use. googleapis.com

The availability of this compound as a research chemical from various suppliers underscores its utility as a starting material for synthetic campaigns. Its chemical structure, featuring the reactive methyl ester group on the cinnoline core, allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the construction of diverse molecular libraries for drug discovery and other advanced research applications.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 318276-74-3 | sigmaaldrich.comaccelachem.com |

| Molecular Formula | C₁₀H₈N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 188.19 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl cinnoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-2-3-9-7(6-8)4-5-11-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLKGGQGRGKUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461568 | |

| Record name | Methyl Cinnoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318276-74-3 | |

| Record name | Methyl 6-cinnolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318276-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Cinnoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl cinnoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reactivity, Functionalization, and Derivatization Studies of Methyl Cinnoline 6 Carboxylate

Electrophilic Aromatic Substitution on the Cinnoline (B1195905) Core

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms. Consequently, electrophilic attack occurs preferentially on the carbocyclic (benzene) portion of the molecule. pnrjournal.com In the case of Methyl Cinnoline-6-carboxylate, the methoxycarbonyl group at the C-6 position acts as an additional deactivating group and is meta-directing.

Therefore, electrophilic substitution is predicted to occur at the positions meta to the ester group, namely C-5 and C-7. The pyridazine (B1198779) ring is highly resistant to electrophilic attack. reddit.com Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation would require forcing conditions to proceed and would yield a mixture of the 5- and 7-substituted products.

| Reaction Type | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Methyl 5-nitrocinnoline-6-carboxylate and Methyl 7-nitrocinnoline-6-carboxylate |

| Bromination | Br₂ / FeBr₃ | Methyl 5-bromocinnoline-6-carboxylate and Methyl 7-bromocinnoline-6-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 5-(Methoxycarbonyl)cinnoline-8-sulfonic acid and 5-(Methoxycarbonyl)cinnoline-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally very difficult due to deactivation and catalyst coordination with nitrogen atoms. |

Nucleophilic Attack and Displacement Reactions at Strategic Positions

In contrast to its resistance to electrophilic attack, the electron-deficient pyridazine ring of the cinnoline nucleus is susceptible to nucleophilic attack. This reactivity is a hallmark of many nitrogen-containing heterocycles. Nucleophilic aromatic substitution (SNAr) is particularly feasible if a good leaving group, such as a halide, is present on the heterocyclic ring, typically at the C-4 position. wikipedia.orgacs.org The presence of strongly electron-withdrawing groups positioned ortho or para to the leaving group activates the ring for nucleophilic attack. wikipedia.org

For this compound itself, direct nucleophilic attack on a C-H bond is unlikely without activation. However, if a derivative such as Methyl 4-chlorocinnoline-6-carboxylate were used, the C-4 position would be highly activated towards displacement by various nucleophiles like amines, alkoxides, and thiolates.

Functional Group Interconversions of the Ester Moiety (e.g., Transesterification, Hydrolysis to Carboxylic Acid, Amidation)

The methyl ester group at the C-6 position is a versatile handle for a variety of functional group interconversions, which are fundamental reactions in organic synthesis. khanacademy.org

Hydrolysis: The ester can be readily hydrolyzed to the corresponding Cinnoline-6-carboxylic acid under either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH followed by acidic workup) conditions.

Transesterification: Treatment of the methyl ester with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group, yielding other esters of cinnoline-6-carboxylic acid.

Amidation: The ester can be converted directly to an amide by heating with an amine (ammonolysis) or an amine salt. More modern and efficient methods involve the catalytic amidation of esters, for example, using nickel-based catalysts. mdpi.com This reaction produces Cinnoline-6-carboxamides, which are precursors to other functional groups and are found in various biologically active molecules. semanticscholar.orgnih.gov

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | Cinnoline-6-carboxylic acid |

| Transesterification | R'OH, H⁺ or R'O⁻, Δ | Alkyl Cinnoline-6-carboxylate |

| Amidation | R'R''NH, Δ or catalyst | N,N-Disubstituted-cinnoline-6-carboxamide |

Modifications at the Cinnoline Nitrogen Atoms

The two nitrogen atoms in the cinnoline ring possess lone pairs of electrons and can act as nucleophiles or bases.

N-Alkylation: Reaction with alkyl halides can lead to quaternization, forming cinnolinium salts. The site of alkylation (N-1 vs. N-2) can depend on steric and electronic factors.

N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can form the corresponding N-oxides. N-oxidation of related heterocycles like quinolines is a common strategy to modify the ring's reactivity, often facilitating nucleophilic substitution at the C-2 or C-4 positions. rsc.orgchemrxiv.org

Annulation and Ring-Fusion Reactions for Novel Polycyclic Cinnoline Systems

The cinnoline-6-carboxylate framework can serve as a scaffold for the construction of more complex, polycyclic systems. The carboxylic acid or amide derivatives are particularly useful starting materials for annulation reactions, where a new ring is fused onto the existing structure. For instance, studies on related cinnoline systems have shown that amino-cinnolinecarboxamides can undergo cyclocondensation reactions to form fused pyrimidine (B1678525) rings, resulting in structures like pyrimido[5,4-c]cinnolines. nih.gov Modern synthetic methods, such as transition-metal-catalyzed C-H activation and annulation, provide powerful tools for constructing novel ring-fused cinnolines from simpler precursors. researchgate.net

Stereoselective Transformations and Chiral Cinnoline Derivatives

The introduction of chirality into the cinnoline framework is an area of growing interest for the development of new pharmacologically active agents. While specific stereoselective transformations of this compound are not well-documented, general strategies can be envisioned. For example, the synthesis of chiral hexahydrocinnoline derivatives has been achieved through palladium-catalyzed asymmetric allylic substitution cascades. researchgate.net Other potential routes could involve the asymmetric reduction of the pyridazine ring or stereoselective reactions on substituents attached to the cinnoline core. The development of chiral derivatizing agents based on the related quinoline (B57606) scaffold also points to the feasibility of creating and resolving chiral cinnoline derivatives. researchgate.net This remains a promising area for future research.

Iv. Spectroscopic and Advanced Analytical Characterization Methodologies in Cinnoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Methyl Cinnoline-6-carboxylate, the protons of the cinnoline (B1195905) ring system are expected to appear in the aromatic region, typically between δ 7.5 and 9.5 ppm. The exact chemical shifts are influenced by the nitrogen atoms and the electron-withdrawing carboxylate group. The protons on the pyridazine (B1198779) ring (C3 and C4) are generally the most deshielded. The methyl protons of the ester group would appear as a sharp singlet in the upfield region, likely around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons of the cinnoline core would resonate between δ 120 and 155 ppm. The carbon of the methyl group would be observed in the upfield region, typically around δ 50-55 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of protons and their direct attachment to specific carbon atoms, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing the long-range connectivity, for instance, between the methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the cinnoline ring, thereby confirming the position of the methyl carboxylate group at C-6.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H3 | 9.2 - 9.4 | 145 - 150 |

| H4 | 8.2 - 8.4 | 125 - 130 |

| H5 | 8.0 - 8.2 | 128 - 132 |

| H7 | 8.5 - 8.7 | 130 - 135 |

| H8 | 7.8 - 8.0 | 120 - 125 |

| C4a | - | 128 - 132 |

| C6 | - | 135 - 140 |

| C8a | - | 150 - 155 |

| -COOCH₃ | - | 165 - 170 |

| -COOCH₃ | 3.9 - 4.1 | 52 - 54 |

Note: The chemical shifts are predicted values based on known data for cinnoline and related heterocyclic compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₀H₈N₂O₂) by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z 188. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 157, or the loss of the entire methyl ester group (-COOCH₃) leading to a fragment at m/z 129. Another common fragmentation pathway for cinnoline derivatives involves the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 160. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragment Lost |

| 188 | [C₁₀H₈N₂O₂]⁺ (Molecular Ion) | - |

| 173 | [C₉H₅N₂O₂]⁺ | •CH₃ |

| 157 | [C₉H₈N₂O]⁺ | •OCH₃ |

| 130 | [C₈H₆N₂]⁺ | •COOCH₃ |

| 129 | [C₉H₇N₂]⁺ | CO + •H |

| 102 | [C₈H₆]⁺ | N₂ |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization energy and the stability of the resulting fragments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the cinnoline ring would be observed in the 1450-1600 cm⁻¹ region.

Expected Characteristic IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic |

| 2950 - 2990 | C-H Stretch | Methyl |

| 1720 - 1740 | C=O Stretch | Ester |

| 1450 - 1600 | C=C and C=N Stretch | Aromatic Ring |

| 1250 - 1300 | C-O Stretch | Ester |

| 750 - 900 | C-H Bend | Aromatic (out-of-plane) |

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. An XRD analysis of this compound would confirm the planarity of the cinnoline ring system and provide exact details of the conformation of the methyl carboxylate group relative to the ring. Furthermore, it would reveal intermolecular interactions, such as stacking, which govern the crystal packing. While a specific crystal structure for this compound is not publicly available, studies on other cinnoline derivatives have shown their propensity to form well-ordered crystals suitable for XRD analysis. nih.gov

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable. The purity of the compound would be determined by the area percentage of its peak in the chromatogram, with a purity of >95% generally being the standard for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful technique for separation and identification. While the volatility of this compound may be limited, GC-MS could potentially be used. The gas chromatogram would provide a retention time characteristic of the compound, and the coupled mass spectrometer would provide its mass spectrum, confirming its identity. This technique is also highly effective for detecting and identifying any volatile impurities.

V. Computational and Theoretical Investigations of Methyl Cinnoline 6 Carboxylate and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, especially Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of heterocyclic compounds. These methods provide insights into molecular geometries, electronic properties, and the distribution of electron density, which are crucial for understanding the chemical behavior of a molecule.

While direct DFT studies on methyl cinnoline-6-carboxylate are not readily found, research on analogous structures like quinoline-6-carboxylic acid derivatives offers valuable comparative data. For instance, DFT analysis has been used to calculate the physicochemical properties of quinoline (B57606) derivatives, including optimized energies, dipole moments, and frontier molecular orbital energies (EHOMO and ELUMO). nih.gov Such calculations are critical for understanding the reactivity and kinetic stability of these molecules.

A comparative study of cinnoline (B1195905) and quinoline systems using computer calculations has highlighted the differences in their pharmacophore systems, which can be attributed to their distinct electronic structures. nih.gov DFT calculations on various quinoline derivatives have been performed using the B3LYP/6-31+G(d) model to analyze their geometric and electronic properties. semanticscholar.org These studies reveal how different substituents on the quinoline ring affect its electronic properties and intrinsic chemical reactivity. semanticscholar.org

Table 1: Calculated Quantum Chemical Parameters for Analogous Quinoline Derivatives

| Parameter | Value | Reference |

| Optimized Energy | Varies with derivative | nih.gov |

| Dipole Moment | Varies with derivative | nih.gov |

| EHOMO | Varies with derivative | nih.gov |

| ELUMO | Varies with derivative | nih.gov |

| Energy Gap (ΔE) | Varies with derivative | researchgate.net |

Note: The specific values for these parameters are highly dependent on the exact molecular structure and substituents.

The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For some quinoline-6-carboxylic acid derivatives, a lower energy gap has been correlated with stronger biological activity. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Molecular docking studies have been performed on various cinnoline derivatives to elucidate their binding modes with specific biological targets. For example, novel cinnoline derivatives have been docked to explore their potential as inhibitors of tubulin polymerization, a target for anticancer drugs. elsevierpure.comnih.govresearchgate.net These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. elsevierpure.comnih.govresearchgate.net

In a study on novel 4-methylbenzo[h]cinnolines, molecular docking revealed that these compounds could be potential inhibitors of tubulin polymerization, with one derivative showing a computational Ki of 0.5 nM. nih.gov Similarly, docking studies on other cinnoline derivatives have suggested their potential as antibacterial agents by identifying their interactions with bacterial enzymes. bepls.com

MD simulations provide a more dynamic picture of the ligand-protein complex, simulating its movement and conformational changes over time. This can help to assess the stability of the interactions predicted by molecular docking. While specific MD simulation data for this compound is not available, the methodology is widely applied to its analogs to understand the stability of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

A QSAR analysis was conducted on a series of cinnoline-3-carboxylic acid derivatives to understand their antibacterial properties. nih.govresearchgate.net In this study, various physicochemical parameters that describe the structural variations of 15 different cinnoline derivatives were correlated with their activity against several bacterial strains. nih.govresearchgate.net The study successfully identified physicochemical parameters that had predictive value for the antibacterial activity of these compounds. nih.govresearchgate.net

Table 2: Parameters Often Used in QSAR Studies of Heterocyclic Compounds

| Parameter Type | Examples |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Hydrophobic field |

| Topological | Connectivity indices, Shape indices |

While this particular study focused on cinnoline-3-carboxylic acid derivatives, the principles and methodologies are directly applicable to developing QSAR models for other cinnoline derivatives, including those based on the cinnoline-6-carboxylate scaffold, to predict various biological activities such as antibacterial, antifungal, or anticancer effects. nih.gov For instance, QSAR models for polyphenols have successfully used lipophilicity and electronic properties to predict antibacterial activity. nih.gov

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

In silico methods can also be used to predict spectroscopic properties and to explore potential chemical reaction pathways. These predictions can aid in the identification and synthesis of new compounds.

While specific in silico spectroscopic predictions for this compound are not documented in the searched literature, DFT calculations are routinely used to predict spectroscopic data such as NMR and IR spectra for organic molecules. researchgate.net For example, DFT calculations have been used to support the structural elucidation of newly synthesized cinnolone derivatives alongside experimental mass spectrometry and other spectroscopic techniques. elsevierpure.comnih.govresearchgate.net

The prediction of reaction pathways is another area where computational chemistry is making significant contributions. Machine learning models are being developed to predict the products and pathways of organic reactions. rsc.org For the synthesis of cinnoline derivatives, various synthetic routes have been reviewed, including methods that are amenable to computational investigation to understand their mechanisms and to optimize reaction conditions. nih.govresearchgate.netresearchgate.net For instance, computational studies can help to understand the effect of substituents on the cyclization process in the synthesis of cinnolines, explaining why electron-donating groups can accelerate the reaction. researchgate.net

Vi. Biological Activities and Pharmacological Applications of Cinnoline Derivatives

Anti-Infective Research and Mechanisms

The core structure of cinnoline (B1195905) is considered a valuable scaffold for developing new anti-infective agents. Researchers have synthesized and evaluated numerous derivatives for their ability to combat bacterial, fungal, parasitic, and viral infections.

Antibacterial Activity and Targeted Pathogen Inhibition

Cinnoline derivatives have demonstrated notable antibacterial properties against a range of pathogens. For instance, certain condensed cinnoline derivatives have shown strong activity. The well-known antibiotic, Cinoxacin, is a cinnoline derivative used to treat urinary tract infections by inhibiting DNA gyrase.

Studies have explored various modifications of the cinnoline structure to enhance antibacterial efficacy. A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and tested, with some compounds exhibiting significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Another study on cinnoline sulphonamide derivatives found that compounds with halogen substitutions possessed good antibacterial activity when compared to the standard drug norfloxacin. Similarly, certain indolo[3,2-c]cinnolines have shown potent activity against gram-positive bacteria, proving to be significantly more powerful than the reference drug streptomycin (B1217042) in some cases.

Table 1: Antibacterial Activity of Selected Cinnoline Derivatives

| Derivative Class | Target Pathogens | Notable Findings | Reference(s) |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnolines | S. aureus, E. coli, P. aeruginosa | Compounds with 4-nitro- or 2,4-dichloro substituents showed significant activity. | |

| Cinnoline Sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Halogen-substituted derivatives showed potent activity. | |

| Indolo[3,2-c]cinnolines | Gram-positive bacteria | Some derivatives were up to 200 times more potent than streptomycin. |

Antifungal Potentials and Spectrum of Action

The antifungal potential of the cinnoline scaffold has also been an area of active research. Synthesized cinnoline sulphonamide derivatives were screened for activity against fungi such as Candida albicans and Aspergillus niger. The results indicated that several compounds, particularly those with halogen substitutions, exhibited moderate to good antifungal activity when compared against the standard drug Griseofulvin.

In another study, pyrazole-based cinnoline derivatives were synthesized and showed significant antifungal activity against various pathogenic fungi. Furthermore, research on indolo[3,2-c]cinnoline derivatives revealed good antifungal effects, especially against Cryptococcus neoformans.

Antimalarial and Antitubercular Investigations

The development of drugs to combat malaria and tuberculosis is a global health priority, and cinnoline derivatives have emerged as a promising area of investigation.

For antimalarial research, one study synthesized a panel of compounds with different heterocyclic scaffolds, including cinnoline. A specific cinnoline derivative displayed potent inhibition of Plasmodium falciparum, the parasite responsible for malaria, with a half-maximal effective concentration (EC₅₀) value in the nanomolar range (0.003 µM).

In the field of antitubercular research, various novel cinnoline derivatives have been designed and synthesized. One study screened fourteen new cinnoline compounds against the Mycobacterium tuberculosis H37Rv strain. Two of the compounds exhibited the most significant inhibitory activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml. Another investigation also focused on cinnoline derivatives as potential antituberculosis agents, with the most active compound showing an inhibition of 12.5 μg/ml against the drug-sensitive M. tuberculosis H37Rv strain.

Antiviral Efficacy Studies

While research into the antiviral properties of cinnoline derivatives is less extensive compared to other anti-infective areas, the related quinoline (B57606) scaffold has shown significant promise. Quinoline derivatives have demonstrated activity against a variety of viruses, including Dengue virus, Hepatitis C virus, Zika virus, and coronaviruses. This suggests that the broader class of N-heterocyclic compounds, which includes cinnolines, represents a viable starting point for the development of new antiviral agents.

Anti-Inflammatory and Analgesic Research

Cinnoline derivatives have been identified as possessing significant anti-inflammatory properties. Various studies have synthesized and evaluated these compounds for their ability to reduce inflammation, often using methods like the carrageenan-induced rat paw edema model.

One study reported that cinnoline derivatives combined with a pyrazoline moiety showed good anti-inflammatory activity, with some compounds demonstrating an inhibition of edema of up to 58.50%. Another investigation involving substituted cinnoline-imidazole derivatives also found that certain compounds, particularly those with chloro substitutions, exhibited potent anti-inflammatory effects.

Molecular Mechanisms of Anti-inflammatory Action (e.g., COX inhibition, cytokine modulation)

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Research has shown that some cinnoline derivatives can act as COX inhibitors. A study on pyrazolo[4,3-c]cinnoline derivatives found that the most effective anti-inflammatory compounds also exhibited a strong binding profile to the COX-2 enzyme in docking studies. These specific derivatives were also noted for having better gastric safety profiles than the standard drug naproxen.

Beyond COX inhibition, the anti-inflammatory effects of cinnoline derivatives may involve the modulation of other key inflammatory mediators. For example, phosphodiesterase 4 (PDE4) is a critical regulator in inflammatory cells, and its inhibition can reduce the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Certain cinnoline derivatives have been reported as inhibitors of PDE4, indicating another potential mechanism for their anti-inflammatory effects.

Table 2: Investigated Mechanisms of Anti-inflammatory Action for Cinnoline Derivatives

| Mechanism | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| COX-2 Inhibition | Pyrazolo[4,3-c]cinnolines | Compounds with high anti-inflammatory activity showed strong binding to COX-2. |

Elucidation of Analgesic Pathways

Cinnoline derivatives have demonstrated notable analgesic properties in various preclinical studies. nih.govresearchgate.netijariit.com The analgesic potential of newly synthesized cinnoline compounds has been evaluated using methods such as the acetic acid-induced writhing test in mice. wisdomlib.org In one such study, specific derivatives showed significant pain relief, with protective effects reaching up to 65.14%, comparable to the standard drug Diclofenac sodium. wisdomlib.org

Further research into structure-activity relationships has revealed that certain structural modifications can enhance analgesic effects. For instance, Japanese researchers synthesized derivatives of decahydrocinnolines that exhibited strong analgesic action. researchgate.net Similarly, studies on pyrazolo[4,3-c]cinnoline derivatives indicated that compounds featuring electron-donating groups or specific substitutions like chlorine and o-hydroxyphenyl groups emerged as potent analgesic agents. pnrjournal.comijariit.com The mechanism of action for some derivatives, such as Cinnofuradione, is thought to involve the inhibition of smooth muscle cell contraction by blocking voltage-gated calcium channels. ijper.org

Anticancer Research and Therapeutic Targets

The cinnoline nucleus is a key pharmacophore in the development of novel anticancer agents, with various derivatives showing activity against a range of cancer cell lines. pnrjournal.comnih.govresearchgate.net Research has focused on several key mechanisms through which these compounds exert their cytotoxic and antiproliferative effects.

Kinase Inhibition Studies (e.g., Receptor Tyrosine Kinases, Cyclin-Dependent Kinases)

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Cinnoline derivatives have emerged as promising inhibitors of several important kinases. nih.govnih.gov

Notably, a series of cinnoline derivatives were developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), with many displaying inhibitory activities in the nanomolar range. nih.gov In other studies, cinnoline-based compounds have been designed to target Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Leucine-Rich Repeat Kinase 2 (LRRK2). nih.govnih.gov The versatility of the cinnoline scaffold allows for the development of compounds targeting a variety of kinases implicated in cancer progression.

Table 1: Cinnoline Derivatives as Kinase Inhibitors

| Cinnoline Derivative Class | Target Kinase | Observed Activity | Reference |

|---|---|---|---|

| General Cinnoline Derivatives | Phosphoinositide 3-kinases (PI3Ks) | Potent enzymatic and cellular inhibition; nanomolar activity. | nih.gov |

| Triazepinocinnoline Derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Significant inhibition (IC50 = 0.22 µM for a lead compound). | nih.gov |

| 4-Aminocinnoline-3-carboxamides | Leucine-Rich Repeat Kinase 2 (LRRK2) | Potent against wild-type and mutant LRRK2. | nih.gov |

Topoisomerase Inhibition and DNA Intercalation Studies

DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them validated targets for anticancer drugs. bgu.ac.il Several cinnoline derivatives have been identified as potent topoisomerase I inhibitors. nih.govresearchgate.net

Substituted dibenzo[c,h]cinnolines, in particular, have been shown to effectively target topoisomerase I. bgu.ac.il These compounds can stabilize the cleavable complex formed between the enzyme and DNA, leading to cell death. bgu.ac.il Compared to structurally similar compounds, dibenzo[c,h]cinnoline (B14754567) analogues demonstrated more potent topoisomerase I-targeting activity and cytotoxicity, with IC50 values as low as 70 nM in human lymphoblastoma cell lines. bgu.ac.il An important finding was that these compounds were not affected by the MDR1 efflux transporter, suggesting they could overcome a common mechanism of multidrug resistance. bgu.ac.il

Table 2: Topoisomerase I Inhibition by Cinnoline Derivatives

| Cinnoline Derivative | Cell Line | Cytotoxicity (IC50) | Key Finding | Reference |

|---|---|---|---|---|

| 2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 (Human Lymphoblastoma) | 70 nM | More potent than benzo[i]phenanthridine analogue. | bgu.ac.il |

| General Dibenzo[c,h]cinnolines | Various | Potent | Capable of overcoming MDR1-associated multidrug resistance. | bgu.ac.il |

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines | Panel of 60 human tumor cell lines | High cytotoxic activity | Acted as topoisomerase I inhibitors and induced apoptosis. | nih.gov |

Investigation of Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a hallmark of effective cancer chemotherapy. Research has shown that certain cinnoline derivatives are capable of triggering apoptotic pathways in cancer cells. nih.govnih.gov

For example, 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives were found to be highly cytotoxic against a panel of 60 human tumor cell lines. nih.gov The mechanism of action involved the induction of apoptosis, characterized by mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the activation of key executioner enzymes like caspase-3, caspase-8, and caspase-9. nih.gov Similarly, studies on other novel cinnoline derivatives confirmed their ability to induce cell cycle arrest and apoptosis in human breast cancer cells. nih.gov

Modulation of Cellular Proliferation and Survival

The antiproliferative effects of cinnoline derivatives have been documented against cancer cells and various pathogenic organisms. nih.govnih.gov One study highlighted a cinnoline derivative that displayed potent inhibition of proliferation for L. major and P. falciparum, with EC50 values in the low micromolar and nanomolar range, respectively. nih.govmdpi.com

Other research focused on dihydrobenzo[h]cinnoline-5,6-dione derivatives, which exhibited moderate to significant cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines. nih.gov Several of these compounds displayed IC50 values below 5 µM against both cell lines, indicating potent antiproliferative capabilities. nih.gov Furthermore, a study on cinnoline-based PI3K inhibitors demonstrated their ability to inhibit the proliferation of three human tumor cell lines with micromolar potency. nih.gov

Table 3: Antiproliferative Activity of Cinnoline Derivatives

| Derivative Class | Target Cell/Organism | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| N-phenyl-cinnolin-4-amine derivative | L. major | 0.24 µM | nih.govmdpi.com |

| N-phenyl-cinnolin-4-amine derivative | P. falciparum | 0.003 µM | nih.govmdpi.com |

| Dihydrobenzo[h]cinnoline-5,6-diones | KB and Hep-G2 cell lines | <5 µM | nih.gov |

| PI3K Inhibitor Derivative | Three human tumor cell lines | 0.264 µM, 2.04 µM, 1.14 µM | nih.gov |

Central Nervous System (CNS) Activity Research

The cinnoline scaffold has also been explored for its potential effects on the central nervous system. nih.govresearchgate.net Derivatives have been investigated for anxiolytic properties and as modulators of the γ-aminobutyric acid receptor A (GABA A), a key target for CNS-acting drugs. nih.gov

One study detailed the synthesis of N2-substituted 4-hydroxycinnolines and 4-oxo-1,2,3,4-tetrahydro-2-cinnolineacetic acids, with several of the compounds being tested for their effects on the central nervous system. nih.gov Additionally, research into 4-aminocinnoline-3-carboxylic acid derivatives revealed that while unsubstituted versions had no effect, derivatives containing chlorine, fluorine, or methyl groups demonstrated CNS activity. researchgate.net

Anxiolytic and Sedative Properties

The investigation of cinnoline derivatives has revealed their potential as anxiolytic and sedative agents. Certain compounds within this class have been noted for their sedative and narcotic-like properties. ijariit.com Research into specific structural variants, such as 1,4,5,6,7,8-hexahydrocinnoline derivatives, has identified compounds with notable sedative effects. ijariit.com

Further illustrating the therapeutic potential in this area, specific cinnoline derivatives have been developed as modulators of GABA-A receptors, which are central to managing anxiety. For instance, compounds identified as positive modulators at α2/α3 subunits and negative modulators at the α5 subunit of GABA-A receptors have shown potent anxiolytic-like effects in preclinical studies, importantly without the common side effect of sedation. pnrjournal.com

Anticonvulsant and Antidepressant Investigations

The structural versatility of the cinnoline nucleus has prompted its exploration for anticonvulsant and antidepressant activities. ijariit.com Studies have shown that specific substituted 1,4,5,6,7,8-hexahydrocinnoline derivatives possess both anticonvulsant and sedative properties. ijariit.com Furthermore, some of these compounds have demonstrated activity in pharmacological tests used to characterize antidepressants, indicating a potential dual therapeutic benefit. ijariit.com

The structural features influencing these activities have been a subject of study. For example, it has been observed that the presence of electron-donating groups, such as hydroxyl (-OH) and carboxylic acid (-COOH), on the cinnoline ring may enhance antiepileptic activity when compared to derivatives with electron-withdrawing groups. ijariit.com

Below is a table summarizing key findings in this area:

| Compound Class | Investigated Activity | Key Findings | Reference |

| 1,4,5,6,7,8-Hexahydrocinnolines | Anticonvulsant, Antidepressant, Sedative | Demonstrated activity in relevant preclinical models. | ijariit.com |

| Substituted Cinnolines | Antiepileptic | Electron-donating groups may increase activity. | ijariit.com |

Receptor-Specific Binding and Modulatory Effects (e.g., GABAA, H3R)

The mechanism of action for the CNS effects of many cinnoline derivatives involves their interaction with specific neurotransmitter receptors. A significant body of research has focused on their modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. Some cinnoline-based condensed systems are structurally related to benzodiazepines, which are well-known positive allosteric modulators of GABA-A receptors. researchgate.net This structural similarity underlies the anxiolytic and sedative properties of certain cinnoline derivatives. pnrjournal.com As previously mentioned, compounds like AZD7325 and AZD6280 have been identified as selective modulators of specific GABA-A receptor subtypes (α2/α3 and α5), which allows for a targeted anxiolytic effect without sedation. pnrjournal.com

The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain, is another important target for CNS disorders. wikipedia.org Antagonists of the H3 receptor are known to have stimulant and nootropic effects. wikipedia.org While the broader class of nitrogen-containing heterocyclic compounds has been extensively studied for H3R antagonism, specific investigations detailing the binding and modulatory effects of cinnoline derivatives on this receptor are not as widely reported in the current literature.

Other Pharmacological Research Areas

Beyond the central nervous system, the pharmacological investigation of cinnoline derivatives extends to various other therapeutic areas, including cardiovascular and gastrointestinal applications.

Cinnoline and its derivatives have been recognized for their potential bioactivity in the cardiovascular system, specifically demonstrating antihypertensive and antithrombotic effects. ijariit.compnrjournal.comsemanticscholar.orgijbpas.com The structural framework of cinnoline has been utilized as a scaffold for designing molecules with the potential to influence blood pressure and platelet aggregation. semanticscholar.org The diverse pharmacological profile of the cinnoline nucleus makes it a point of interest for developing novel agents for cardiovascular diseases. ijariit.com

Research has also explored the antisecretory properties of cinnoline derivatives, suggesting potential applications in conditions characterized by excessive secretion. ijariit.compnrjournal.comijbpas.com

In the area of antioxidant research, while direct and extensive studies on cinnoline derivatives are not broadly available, the closely related isosteric quinoline derivatives have been a subject of significant investigation for their antioxidant potential. nih.govnih.govmdpi.com Studies on quinolines have identified compounds with promising radical scavenging capabilities, suggesting that the broader family of N-heterocyclic compounds, which includes cinnolines, may possess valuable antioxidant properties worthy of further investigation. nih.govmdpi.com

Vii. Advanced Applications in Materials Science and Chemical Biology

Cinnoline (B1195905) Derivatives in Organic Luminescent and Optoelectronic Materials

The development of novel organic luminescent and optoelectronic materials is a rapidly advancing field, with a continuous demand for molecules exhibiting high quantum yields, tunable emission spectra, and good thermal stability. Cinnoline derivatives have emerged as a promising class of compounds in this arena, primarily due to their inherent fluorescence properties.

Recent studies have focused on the synthesis of various cinnoline derivatives that exhibit prominent fluorescence, particularly in the solid and aggregated states. A key phenomenon observed in some of these compounds is Aggregation-Induced Emission (AIE) . Unlike many traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules show enhanced emission when aggregated. This property is highly desirable for applications in solid-state lighting and organic light-emitting diodes (OLEDs). For instance, rhodium-catalyzed synthesis has been employed to construct complex cinnoline structures, which have been shown to be promising materials for optoelectronic applications due to their AIE characteristics. rsc.org

The photophysical properties of cinnoline derivatives can be finely tuned by introducing different functional groups onto the core scaffold. The ester group in Methyl Cinnoline-6-carboxylate, for example, can influence the molecule's electronic properties and, consequently, its absorption and emission characteristics. While specific data for this compound is not extensively documented in the context of optoelectronics, related heterocyclic compounds have been successfully incorporated into organic semiconductors and dehydroannulenes.

Below is a table summarizing the photophysical properties of representative fluorescent cinnoline derivatives, illustrating the range of emission colors and quantum yields that can be achieved.

| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |

| Phthalazino[2,3-a]cinnolines | 350-400 | 450-550 | Moderate to High | Aggregation-Induced Emission |

| Indazolo[1,2-a]cinnolines | 360-420 | 480-600 | Moderate | Solid-state fluorescence |

| Pyrazolo[4,3-c]cinnolines | Not widely reported | Not widely reported | Not widely reported | Investigated for biological activity, potential for fluorescence |

This table is illustrative and based on general findings for the compound classes, as specific data for a wide range of individual derivatives is often proprietary or not publicly available.

Development of Fluorescent Probes for Biological Research and Imaging

The development of fluorescent probes for biological research and imaging is a critical area of chemical biology. These probes allow for the visualization of specific biomolecules, organelles, and cellular processes with high sensitivity and specificity. The intrinsic fluorescence of the cinnoline core makes its derivatives attractive candidates for the design of novel fluorescent probes.

Cinnoline-based compounds have been investigated for their application in cell imaging. rsc.org The AIE properties of certain cinnoline derivatives are particularly advantageous for bio-imaging, as they can lead to a "turn-on" fluorescence response upon binding to a target or aggregating in a specific cellular environment, reducing background noise and enhancing signal clarity. For example, some synthesized cinnolines have been successfully used to image various cancer cell lines. rsc.org

While the direct application of this compound as a fluorescent probe is yet to be extensively explored, its structural features suggest potential. The carboxylate group could be modified to introduce specific recognition moieties for targeting particular biomolecules or cellular compartments. Furthermore, the cinnoline scaffold itself can be designed to respond to changes in the local environment, such as pH or the presence of specific ions or reactive oxygen species.

The following table outlines the desirable characteristics of a fluorescent probe and how cinnoline derivatives, by extension, could meet these criteria.

| Characteristic | Desired Property | Potential of Cinnoline Derivatives |

| Photostability | Resistant to photobleaching | Generally good for aromatic heterocycles |

| Quantum Yield | High fluorescence intensity | Can be tuned through chemical modification |

| Stokes Shift | Large separation between excitation and emission maxima | Can be influenced by substituent effects |

| Biocompatibility | Low cytotoxicity | Dependent on the specific derivative and concentration |

| Specificity | High affinity for the target | Can be achieved by conjugation to targeting ligands |

Integration of Cinnoline Scaffolds into Functionalized Polymers and Nanomaterials

The incorporation of functional organic molecules into polymers and nanomaterials is a powerful strategy for creating advanced materials with tailored properties. The cinnoline scaffold offers a versatile building block for the development of such materials.

Research has demonstrated the synthesis of cinnoline-containing poly(arylene ethynylene)s . These polymers exhibit fluorescence that is highly sensitive to quenching by certain metal ions, such as Pd(2+), suggesting their potential application as chemosensors. researchgate.net The synthetic route to these polymers involves the formation of a cinnoline ring followed by polymerization, indicating that cinnoline derivatives can be successfully integrated into larger macromolecular structures.

The carboxylate group of this compound provides a convenient handle for covalent attachment to polymer backbones or the surface of nanomaterials. For example, it could be hydrolyzed to the corresponding carboxylic acid and then coupled to amine-functionalized polymers or nanoparticles using standard coupling chemistries. This would allow for the creation of fluorescently labeled polymers for applications in areas such as drug delivery, diagnostics, and advanced coatings.

Furthermore, the integration of cinnoline derivatives into metal-organic frameworks (MOFs) or coordination polymers could lead to new materials with interesting luminescent and sensing properties. The nitrogen atoms in the cinnoline ring and the oxygen atoms of the carboxylate group in a derivative like this compound could act as coordination sites for metal ions, facilitating the formation of extended, porous structures.

The table below summarizes potential applications arising from the integration of cinnoline scaffolds into polymers and nanomaterials.

| Material Type | Potential Application | Rationale |

| Fluorescent Polymers | Chemical sensors, light-emitting polymers | The inherent fluorescence of the cinnoline unit can be modulated by the polymer environment or external stimuli. |

| Functionalized Nanoparticles | Bio-imaging probes, targeted drug delivery | Covalent attachment of cinnoline derivatives provides a fluorescent label and a point for further functionalization. |

| Metal-Organic Frameworks | Luminescent sensors, catalysis | The cinnoline scaffold can act as a light-harvesting or emissive component within the porous framework. |

Viii. Future Research Directions and Emerging Challenges in Methyl Cinnoline 6 Carboxylate Studies

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in the advancement of Methyl Cinnoline-6-carboxylate research is the reliance on classical synthetic routes, which can suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous materials. researchgate.netnih.gov The future of synthesizing this compound and its analogs hinges on the adoption of green and sustainable chemistry principles. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and improve energy efficiency in the synthesis of other functionalized cinnolines and related heterocycles. researchgate.netfrontiersin.org Applying controlled microwave irradiation to the cyclization and functionalization steps required for this compound could offer a significant improvement over conventional heating methods. researchgate.net

Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, improved safety for hazardous reactions, and easier scalability. ucd.ie Developing a flow-based synthesis for this compound would enable more consistent and scalable production of the compound for extensive research. ucd.iepharmasalmanac.com

Green Catalysis: Exploration of nanocatalysts (e.g., zinc-based or copper-based nanoparticles) and biocatalysts could lead to more environmentally benign and efficient synthetic pathways. nih.gov These catalysts often operate under milder conditions and can be recycled, reducing waste and cost. nih.gov

C-H Bond Functionalization: Modern synthetic strategies focusing on the direct functionalization of carbon-hydrogen bonds offer a more atom-economical approach to creating derivatives. rsc.org Applying these methods to the cinnoline (B1195905) core would allow for the efficient generation of a library of analogs based on the this compound structure for structure-activity relationship studies.

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Methodology | Key Advantages | Challenges for this compound |

|---|---|---|

| Classical Synthesis | Established procedures | Harsh conditions, low yields, hazardous waste researchgate.netnih.gov |

| Microwave-Assisted | Rapid, high yields, energy efficient researchgate.net | Optimization of conditions, scalability |

| Flow Chemistry | High control, safety, scalability pharmasalmanac.com | Specialized equipment, initial setup cost |

| Green Catalysis | Mild conditions, recyclability, low waste nih.gov | Catalyst development and stability |

In-depth Mechanistic Studies of Biological Activities

Cinnoline derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govpnrjournal.comijariit.com However, for this compound specifically, the precise molecular mechanisms underlying its potential biological effects are largely uncharacterized. A significant future challenge is to move beyond preliminary screening and conduct in-depth mechanistic studies.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational target prediction to identify the specific proteins, enzymes, or receptors with which this compound interacts.

Enzyme Inhibition and Kinetic Studies: If an enzymatic target is identified (e.g., protein kinases, topoisomerases, which are common targets for related heterocycles), detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants. researcher.life

Cellular Pathway Analysis: Investigating the downstream effects of the compound's interaction with its target. This includes studying its impact on signaling pathways, cell cycle progression, apoptosis, and other critical cellular processes.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by modifying the carboxylate group and substituting at various positions on the cinnoline ring. nih.gov These studies are crucial for understanding which structural features are essential for biological activity and for identifying the pharmacophore. researchgate.net For instance, studies on other cinnolines have shown that electron-withdrawing or electron-donating groups at specific positions can significantly alter antibacterial or anti-inflammatory activity. nih.gov

Rational Design of Novel Cinnoline-Based Lead Compounds with Optimized Pharmacodynamic Properties

Emerging strategies in this area include:

Pharmacophore Modeling and 3D-QSAR: Based on an initial set of active analogs, computational models can be built to define the essential three-dimensional arrangement of chemical features required for biological activity. arabjchem.org These models can then be used to screen virtual libraries for new, diverse structures or to guide the design of more potent compounds.

Structure-Based Drug Design: If the crystal structure of a biological target is known, molecular docking studies can predict the binding orientation and affinity of this compound and its derivatives within the target's active site. jocpr.com This information allows for the targeted design of modifications that enhance key interactions and improve binding affinity.

Scaffold Hopping and Bioisosteric Replacement: Replacing the cinnoline core or the methyl carboxylate group with other chemical moieties that preserve the key binding interactions but possess more favorable properties (e.g., improved metabolic stability, reduced toxicity) is a powerful strategy for lead optimization. researcher.life

Exploration of Undiscovered Biological Targets and Pathways

While research may initially focus on known activities of the cinnoline class, such as antimicrobial or anticancer effects, there is a substantial opportunity to uncover entirely new therapeutic applications for this compound. The unique electronic and structural features of the cinnoline nucleus may allow it to interact with novel biological targets. researchgate.net

Future exploration should involve:

High-Throughput Screening (HTS): Screening this compound and its derivatives against large, diverse panels of biological targets, including receptors, enzymes, and ion channels, to identify unexpected activities.

Phenotypic Screening: Testing the compound in various disease-relevant cellular or whole-organism models (e.g., zebrafish, C. elegans) to identify novel therapeutic effects without a preconceived target.

Chemoproteomics: Using probe-based chemical biology approaches to map the interactions of this compound across the entire proteome, which can reveal both primary targets and potential off-target effects.

Systems Biology Approaches: Integrating data from genomic, proteomic, and metabolomic studies to understand the compound's impact on complex biological networks, potentially revealing polypharmacological effects that could be advantageous for treating multifactorial diseases.

Process Intensification and Scale-Up Methodologies for Research Material Production

A critical bottleneck in advancing the study of any promising compound is the ability to produce sufficient quantities of high-purity material for extensive preclinical and clinical evaluation. pharmtech.com For this compound, developing a robust and scalable synthetic route is an essential future challenge.

This requires a focus on:

Process Intensification: This engineering approach aims to develop manufacturing processes that are substantially smaller, cleaner, and more energy-efficient. cobaltcommunications.com For this compound, this involves transitioning from traditional batch processing to more efficient modes of production like continuous manufacturing. pharmasalmanac.comsartorius.com

Crystallization and Purification Development: Establishing reliable methods for crystallization and purification that can be scaled up to produce material meeting the stringent purity requirements for pharmacological studies. Downstream purification can often represent a significant portion of manufacturing costs. pharmafeatures.com

Good Manufacturing Practice (GMP) Synthesis: As research progresses, the ultimate challenge will be to translate the optimized laboratory-scale synthesis to a GMP-compliant process capable of producing kilogram quantities of the active pharmaceutical ingredient (API).

Q & A

Q. What are the standard synthetic routes for Methyl Cinnoline-6-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of cinnoline-6-carboxylic acid using methanol under acidic catalysis. Key variables include temperature control (60–80°C) and stoichiometric ratios of reactants to minimize side products like hydrolysis byproducts. Purity optimization often involves recrystallization from ethanol or methanol . Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity and quantify impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4), necessitating PPE (gloves, lab coats, fume hoods) during handling. Emergency procedures should include immediate decontamination and medical consultation if exposed. Stability studies recommend storage in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

Confirm identity via:

- ¹H NMR : Peaks for methyl ester (~3.9 ppm) and aromatic protons (7.5–8.5 ppm).

- IR Spectroscopy : Ester carbonyl stretch (~1720 cm⁻¹) and aromatic C=C (~1600 cm⁻¹). Cross-validation with mass spectrometry (ESI-MS) ensures molecular ion consistency with the theoretical mass (e.g., 189.17 g/mol) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

Discrepancies in crystal structures (e.g., bond lengths, packing motifs) may arise from twinning or disordered solvent molecules. Employ SHELXL for refinement, using high-resolution data (≤1.0 Å) and iterative parameter adjustments. Validate with R-factor convergence (<5%) and electron density maps . For ambiguous cases, cross-check with DFT-optimized geometries (e.g., Gaussian 16) to identify structural outliers .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon). Solvent effects (PCM model) and transition-state analysis (IRC) refine activation energy predictions. Experimental validation via kinetic studies (e.g., monitoring by UV-Vis) is critical to reconcile computational and empirical data .

Q. What methodologies optimize the regioselective functionalization of this compound?

Regioselectivity in electrophilic aromatic substitution (e.g., nitration) is influenced by electron-withdrawing groups (ester) directing meta/para substitution. Use steric and electronic descriptors (Hammett σ constants) to design directing groups. High-throughput screening (e.g., robotic liquid handlers) can rapidly test reaction conditions (temperature, catalysts) to maximize yield .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data in this compound analogs?

Contradictory results (e.g., IC₅₀ variability) may stem from assay interference (e.g., compound aggregation). Apply orthogonal assays (SPR, fluorescence polarization) and statistical validation (ANOVA, p-value <0.05). Review purity (>95% by HPLC) and storage conditions to exclude degradation artifacts .

Q. What statistical frameworks are robust for analyzing structure-activity relationships (SAR) in this compound derivatives?

Multivariate analysis (PCA, PLS regression) correlates molecular descriptors (logP, polar surface area) with bioactivity. Machine learning (Random Forest, SVM) identifies non-linear relationships. Cross-validate models using leave-one-out or k-fold methods to prevent overfitting .

Experimental Design

Q. How to design a systematic review of this compound’s applications in medicinal chemistry?

Follow PRISMA guidelines:

- Search Strategy : Combine terms (e.g., "cinnoline carboxylate derivatives," "kinase inhibitors") across PubMed, Scopus, and Web of Science.

- Inclusion Criteria : Peer-reviewed studies (2010–2025) with in vitro/in vivo data.

- Data Extraction : Tabulate IC₅₀, toxicity, and structural modifications. Use tools like EndNote for citation management and RevMan for meta-analysis .

Q. What are best practices for replicating synthetic procedures for this compound in cross-laboratory studies?

Standardize protocols using IUPAC guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.